Acidified Sodium Chlorite vs. Sodium Hypochlorite: In‑Vitro Log Reduction of Escherichia coli
In a direct comparative study, acidified sodium chlorite (ASC, generated from sodium chlorite) achieved a 7.8 ± 1.7 log CFU/mL reduction of pathogenic and non‑pathogenic E. coli strains within 3 minutes at 20 mg/L and pH 4.6, whereas sodium hypochlorite (NaClO) required a 5‑fold higher concentration (100 mg/L) to achieve only a 4.3 ± 0.9 log reduction under identical in‑vitro conditions (25°C) [1]. This demonstrates that, once activated, the sodium chlorite system delivers a >3‑log greater kill at roughly one‑fifth the concentration.
| Evidence Dimension | Log reduction of E. coli (in vitro suspension assay) |
|---|---|
| Target Compound Data | 7.8 ± 1.7 log CFU/mL reduction (20 mg/L ASC, 3 min, 25°C) |
| Comparator Or Baseline | Sodium hypochlorite: 4.3 ± 0.9 log CFU/mL reduction (100 mg/L, 3 min, 25°C) |
| Quantified Difference | ASC at 20 mg/L outperforms NaOCl at 100 mg/L by approximately 3.5 log units (Δ log reduction ≈ 3.5); ASC requires 80% lower active concentration to achieve >80% greater kill. |
| Conditions | In‑vitro suspension assay; phosphate‑buffered saline; 40 nonpathogenic E. coli strains plus O157:H7 reference strains; contact time 3 min; temperature 25°C. |
Why This Matters
For food processing procurement, this translates into lower chemical inventory requirements and reduced sodium or chloride loading on produce while maintaining superior pathogen control.
- [1] Elano RR, et al. Comparison of the effectiveness of acidified sodium chlorite and sodium hypochlorite in reducing Escherichia coli. Foodborne Pathog Dis. 2010;7(12):1481–1489. View Source
